molecular formula C6H12 B1208433 trans-2-Hexene CAS No. 592-43-8

trans-2-Hexene

Cat. No. B1208433
CAS RN: 592-43-8
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
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Description

Trans-2-Hexene is a hydrocarbon with the molecular formula C6H12, belonging to the class of alkenes. It is characterized by the presence of a carbon-carbon double bond in a trans configuration, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

Trans-2-Hexene can be synthesized through several methods, including the catalytic isomerization of 1-hexene. This process involves the conversion of 1-hexene to trans-2-hexene on the surface of ZSM-5 zeolite, as described by Yanfeng Li et al. (2010), where the reaction proceeds via the formation of alkoxy intermediates with an activation energy of 10.47 kcal/mol (Li et al., 2010).

Molecular Structure Analysis

The molecular structure of trans-2-Hexene has been studied using electron diffraction and molecular mechanical calculations. The geometry of trans-2-Hexene is influenced by its trans configuration, leading to a linear shape that affects its reactivity and physical properties. For instance, D. V. Hemelrijk et al. (1981) determined the molecular structures of trans-3-hexene, which shares similarities with trans-2-hexene, in the gas phase through electron diffraction (Hemelrijk et al., 1981).

Chemical Reactions and Properties

Trans-2-Hexene undergoes various chemical reactions, including catalytic isomerization and epoxidation. For example, the isomerization of 1-hexene to trans-2-hexene can achieve high selectivity toward the trans-isomer, as demonstrated by Yuxiang Rao et al. (2008), utilizing sulfated mesoporous Ta oxides (Rao et al., 2008). Furthermore, the stereospecific epoxidation of 2-hexene with molecular oxygen on photoirradiated titanium dioxide powder showcases the reactivity of trans-2-hexene under specific conditions (Ohno et al., 1998).

Scientific Research Applications

Catalytic Isomerization

Rao, Kang, and Antonelli (2008) demonstrated the isomerization of 1-hexene over sulfated mesoporous Ta oxides, which significantly converted 1-hexene to trans-2-hexene isomers. This process exhibited high efficiency and selectivity compared to other catalysts like HY-zeolite, H-ZSM5, and Amberlyst 15 (Rao, Kang, & Antonelli, 2008).

Photocatalytic Oxidation

Ohno et al. (1998) explored the photocatalytic oxidation of 2-hexene on TiO2 powder, leading to the formation of 2,3-epoxyhexane. The study highlighted the stereospecificity of the reaction, where trans-2-hexene as a starting material resulted in the trans-epoxide (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).

Postharvest Treatment in Agriculture

Guo et al. (2014) investigated the use of trans-2-hexenal in reducing postharvest diseases in tomato fruits. Their findings suggested that trans-2-hexenal effectively decreased infections like Botrytis cinerea in tomatoes, possibly due to induced systemic resistance mediated by JA/ET pathways (Guo, Feng, Zhang, Jia, & Chen, 2014).

Industrial Applications

The dimerization of propylene over a nickel oxide-silica-alumina catalyst, as studied by Imai, Hasegawa, and Uchida (1968), resulted in various hexene isomers including trans-2-hexene. This process is relevant for industrial applications where specific isomer compositions are desired (Imai, Hasegawa, & Uchida, 1968).

Epoxidation and Isomerization Studies

Other studies have focused on the epoxidation and isomerization of trans-2-hexene under various conditions, demonstrating its versatility in chemical reactions and potential applications in synthetic chemistry. For instance, the epoxidation with molecular oxygen on photocatalysts and isomerization on different catalysts are notable areas of research (Matsuzaki & Burwell, 1963); (Consorti, Aydos, & Dupont, 2010); (Kirova, Dahl, & Lloyd, 1994).

Safety And Hazards

Trans-2-Hexene is highly flammable and its vapors may form explosive mixtures with air . It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its vapors, mist, or gas and to use it only in a well-ventilated area .

properties

IUPAC Name

(E)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
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InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C/C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90881224
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Molecular Weight

84.16 g/mol
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Physical Description

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Boiling Point

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/
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Density

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/
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Vapor Pressure

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C
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Product Name

trans-2-Hexene

CAS RN

4050-45-7, 592-43-8, 25264-93-1
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Melting Point

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-Hexene
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trans-2-Hexene
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Reactant of Route 6
trans-2-Hexene

Citations

For This Compound
1,950
Citations
YF Li, P He, JQ Zhu, H Liu, Q Shao, HP Tian - Journal of Molecular …, 2010 - Elsevier
… 1-hexene and trans-2-hexene are adsorbed on the acidic site … of 1-hexene, trans-2-hexene and 3T cluster are presented in … of 1-hexene, trans-2-hexene, 3T cluster and complexes are …
Number of citations: 7 www.sciencedirect.com
F Farzaneh, E Zamanifar, CD Williams - Journal of Molecular Catalysis A …, 2004 - Elsevier
… The observation of high reactivity and selectivity in the case of trans-2-hexene-1-ol indicates the high efficiency of our catalysis system for the epoxidation of allylic alcohols. Moreover, …
Number of citations: 32 www.sciencedirect.com
M Li, X Yan, M Zhu, M Wang, D Zhou - Catalysis Science & Technology, 2018 - pubs.rsc.org
… for trans-2-hexene epoxidation are … trans-2-hexene. The Ti-η 2 (OOH)–H 2 O species is likely the real active center; the ratio of the rate constant of the cis-2-hexene to trans-2-hexene …
Number of citations: 8 pubs.rsc.org
YF Li, JQ Zhu, H Liu, P He, P Wang… - Bulletin of the Korean …, 2011 - koreascience.kr
… and trans-2-Hexene. In this section, we show the interaction of 1-hexene and trans-2hexene … Figure 2 shows the resultant structures for the adsorbed 1-hexene (H1) and trans-2-hexene (…
Number of citations: 4 koreascience.kr
SW Wagnon, CL Barraza-Botet… - The Journal of Physical …, 2015 - ACS Publications
… At the lowest temperatures (<875 K), the imaging data from 1-hexene and trans-2-hexene showed some spatial progress to the chemiluminescence during ignition (over a very short …
Number of citations: 21 pubs.acs.org
A Grira, M Antiñolo, A Canosa, A Tomas… - The Journal of …, 2022 - ACS Publications
… (51) Unfortunately, no data is available in the literature for the reaction of Cl with trans-2-hexene. Further experimental studies on alkenes + Cl reactions would be desirable. …
Number of citations: 1 pubs.acs.org
J Kerdouci, B Picquet-Varrault… - The Journal of …, 2012 - ACS Publications
… Only rate constants for smaller trans-2-alkenes (trans-2-butene, trans-2-pentene, and trans-2-hexene) have been published. Nevertheless, since no significant trend was observed …
Number of citations: 25 pubs.acs.org
H Morrison - Journal of the American Chemical Society, 1965 - ACS Publications
… factor in our systems since trans-2-hexene is not isomerized when included in the reaction mixtures. … 80 kcal.), we find that irradiation of a benzene solution of trans-2-hexene produces a …
Number of citations: 72 pubs.acs.org
C Bezouhanova, H Lechert, G Taralanska… - Reaction Kinetics and …, 1989 - Springer
… calculated (Table i), as well as the ratios cis/trans-2-hexene and trans-2-hexene/l-hexene … Our experimental data for the ratio trans-2-hexene/l-hexene are either lower or higher than …
Number of citations: 11 link.springer.com
H Okabayashi, M Abe - The Journal of Physical Chemistry, 1980 - ACS Publications
… To aid vibrational assignments of the Raman bands of these molecules, we also measured the Raman spectra of trans-2-hexene and irons-2-pentene.in the solid and liquid states and …
Number of citations: 31 pubs.acs.org

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